Cas no 1707602-58-1 (4-Chloro-6-(4-ethylpiperazin-1-yl)pyrimidine hydrochloride)

4-Chloro-6-(4-ethylpiperazin-1-yl)pyrimidine hydrochloride 化学的及び物理的性質
名前と識別子
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- 4-Chloro-6-(4-ethylpiperazin-1-yl)pyrimidine hydrochloride
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- インチ: 1S/C10H15ClN4.ClH/c1-2-14-3-5-15(6-4-14)10-7-9(11)12-8-13-10;/h7-8H,2-6H2,1H3;1H
- InChIKey: YFHJCKZQCKJXTK-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC(=NC=N1)N1CCN(CC)CC1.Cl
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 194
- トポロジー分子極性表面積: 32.299
4-Chloro-6-(4-ethylpiperazin-1-yl)pyrimidine hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | C119080-250mg |
4-Chloro-6-(4-ethylpiperazin-1-yl)pyrimidine hydrochloride |
1707602-58-1 | 250mg |
$ 255.00 | 2022-06-06 | ||
TRC | C119080-500mg |
4-Chloro-6-(4-ethylpiperazin-1-yl)pyrimidine hydrochloride |
1707602-58-1 | 500mg |
$ 420.00 | 2022-06-06 |
4-Chloro-6-(4-ethylpiperazin-1-yl)pyrimidine hydrochloride 関連文献
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Chandan Chaudhari,S. M. A. Hakim Siddiki,Kenichi Kon,Atsuko Tomita,Yutaka Tai Catal. Sci. Technol., 2014,4, 1064-1069
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Shuai Hou,Lei Yang,Xian Zhao CrystEngComm, 2014,16, 7141-7148
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Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
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Ramune Kuktaite,Tomás S. Plivelic,Hasan Türe,Mikael S. Hedenqvist,Mikael Gällstedt,Salla Marttila,Eva Johansson RSC Adv., 2012,2, 11908-11914
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Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
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4-Chloro-6-(4-ethylpiperazin-1-yl)pyrimidine hydrochlorideに関する追加情報
4-Chloro-6-(4-ethylpiperazin-1-yl)pyrimidine hydrochloride: A Comprehensive Overview
The compound CAS No. 1707602-58-1, commonly referred to as 4-Chloro-6-(4-ethylpiperazin-1-yl)pyrimidine hydrochloride, is a highly specialized chemical entity with significant applications in the fields of pharmaceuticals and organic synthesis. This compound has garnered attention due to its unique structural properties and potential therapeutic applications. In this article, we delve into the structural characteristics, synthesis methods, and recent advancements in its utilization across various industries.
Structural Insights
The molecular structure of 4-Chloro-6-(4-ethylpiperazin-1-yl)pyrimidine hydrochloride is characterized by a pyrimidine ring system, which serves as the central framework. The pyrimidine ring is a six-membered aromatic structure consisting of nitrogen atoms at positions 1 and 3. The substituents attached to this ring play a pivotal role in determining the compound's chemical reactivity and biological activity. Specifically, the chlorine atom at position 4 and the piperazine group at position 6 contribute significantly to the compound's electronic properties and steric effects.
The piperazine group, which is a six-membered ring containing two nitrogen atoms, is further substituted with an ethyl group at position 4. This substitution enhances the compound's lipophilicity, making it more suitable for interactions with biological membranes. The hydrochloride salt form of the compound ensures its solubility in aqueous media, which is crucial for its application in pharmaceutical formulations.
Synthesis and Optimization
The synthesis of 4-Chloro-6-(4-ethylpiperazin-1-yl)pyrimidine hydrochloride involves a multi-step process that typically begins with the preparation of the pyrimidine core. Various methodologies have been explored to optimize the synthesis, including nucleophilic aromatic substitution, condensation reactions, and catalytic coupling techniques. Recent advancements in catalytic systems have enabled higher yields and improved purity levels, making the synthesis more efficient and cost-effective.
One notable approach involves the use of microwave-assisted synthesis, which has been shown to accelerate reaction rates and enhance selectivity. This method minimizes side reactions and reduces reaction time, making it particularly advantageous for large-scale production. Furthermore, green chemistry principles have been integrated into the synthesis process to minimize environmental impact and promote sustainability.
Applications in Pharmaceutical Research
4-Chloro-6-(4-ethylpiperazin-1-yl)pyrimidine hydrochloride has emerged as a promising candidate in drug discovery programs targeting various therapeutic areas. Its structural features make it an ideal scaffold for designing bioactive molecules with potential anti-cancer, anti-inflammatory, and anti-microbial properties.
In oncology research, this compound has been investigated as a potential inhibitor of key enzymes involved in cancer cell proliferation. Recent studies have demonstrated its ability to modulate protein kinases, which are critical regulators of cellular signaling pathways. Preclinical trials have shown encouraging results in terms of tumor growth inhibition and reduced metastasis in animal models.
Beyond oncology, this compound has also been explored for its potential in treating inflammatory diseases such as rheumatoid arthritis and neurodegenerative disorders. Its ability to inhibit pro-inflammatory cytokines has been validated in vitro and in vivo models, suggesting its potential as a therapeutic agent for chronic inflammatory conditions.
Recent Research Developments
The scientific community has witnessed significant progress in understanding the biological mechanisms of action of 4-Chloro-6-(4-ethyl
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